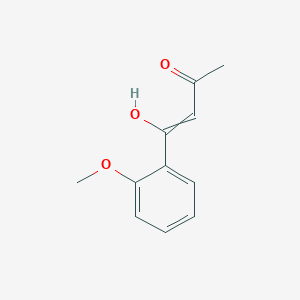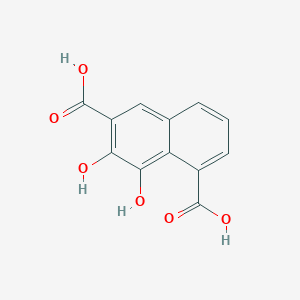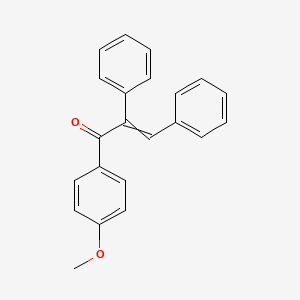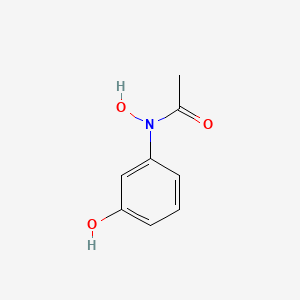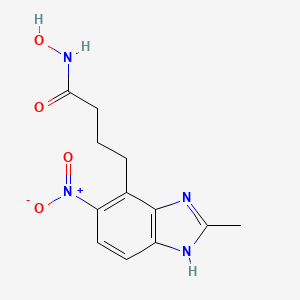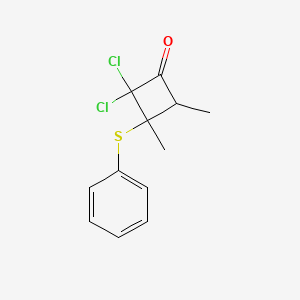![molecular formula C13H18O4S2 B14359584 Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate CAS No. 94354-52-6](/img/structure/B14359584.png)
Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate is an organic compound that features a butanoate ester linked to a 4-methylbenzene-1-sulfonyl sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate typically involves the reaction of 4-methylbenzene-1-sulfonyl chloride with a suitable thiol to form the sulfonyl sulfanyl intermediate. This intermediate is then reacted with ethyl 4-bromobutanoate under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl sulfanyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonyl derivatives, while oxidation and reduction can lead to sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate exerts its effects involves the interaction of the sulfonyl sulfanyl group with specific molecular targets. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-[(4-chlorobenzene-1-sulfonyl)sulfanyl]butanoate
- Ethyl 4-[(4-nitrobenzene-1-sulfonyl)sulfanyl]butanoate
- Ethyl 4-[(4-methoxybenzene-1-sulfonyl)sulfanyl]butanoate
Uniqueness
Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate is unique due to the presence of the 4-methylbenzene-1-sulfonyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry .
Eigenschaften
CAS-Nummer |
94354-52-6 |
|---|---|
Molekularformel |
C13H18O4S2 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
ethyl 4-(4-methylphenyl)sulfonylsulfanylbutanoate |
InChI |
InChI=1S/C13H18O4S2/c1-3-17-13(14)5-4-10-18-19(15,16)12-8-6-11(2)7-9-12/h6-9H,3-5,10H2,1-2H3 |
InChI-Schlüssel |
JLQBDIVRVUPOLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCSS(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


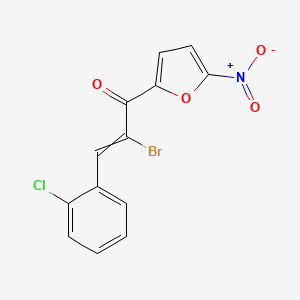
![(5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359502.png)
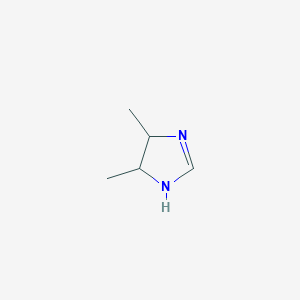
![(5-{[2-(3-Ethoxyphenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359509.png)
